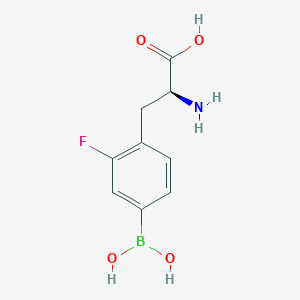

4-Borono-2-fluorophenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-borono-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGVVBGRTWMSPX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604798-48-2 | |

| Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Radiochemical Production of 4 Borono 2 Fluorophenylalanine

Electrophilic Radiosynthesis Approaches for [¹⁸F]4-Borono-2-fluorophenylalanine

Electrophilic fluorination has been the conventional and most widely explored route for the synthesis of [¹⁸F]this compound ([¹⁸F]FBPA). This method involves the direct fluorination of a precursor molecule, 4-borono-L-phenylalanine (BPA), using an electrophilic fluorinating agent.

Optimization of [¹⁸F]F₂ Production and Labeling Agents

²⁰Ne(d,α)¹⁸F reaction: This method involves the deuteron (B1233211) bombardment of a neon gas target containing a small amount of carrier F₂. While this method is straightforward, it generally results in low specific activity and limited [¹⁸F]F₂ yields researchgate.netmdpi.com. The activity amounts of the final [¹⁸F]FBPA product are often in the range of 440–1200 MBq with molar activities between 20–130 MBq/µmol mdpi.com.

To improve selectivity and reduce the formation of byproducts associated with the high reactivity of [¹⁸F]F₂, it is often converted into a milder and more selective labeling agent, [¹⁸F]acetylhypofluorite ([¹⁸F]CH₃COOF). This is typically achieved by passing the [¹⁸F]F₂ gas through a column containing sodium acetate (B1210297) scispace.comcnr.it. The use of [¹⁸F]acetylhypofluorite generally leads to higher radiochemical purity of the final [¹⁸F]FBPA product compared to direct fluorination with [¹⁸F]F₂ scispace.comresearchgate.net.

| Nuclear Reaction | Target Material | Typical [¹⁸F]FBPA Activity Yield (MBq) | Typical Molar Activity (MBq/µmol) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| ²⁰Ne(d,α)¹⁸F | Neon gas with carrier F₂ | 440–1200 | 20–130 | Simpler targetry | Low specific activity, limited yield |

| ¹⁸O(p,n)¹⁸F | [¹⁸O]O₂ gas or [¹⁸O]H₂O | 2000–5300 | Up to 3700 | Higher activity yields and molar activity | More complex targetry, potential for costly [¹⁸O]O₂ recycling |

Methodological Enhancements for Improved Radiochemical Yield and Purity

Significant efforts have been directed towards enhancing the radiochemical yield (RCY) and purity of [¹⁸F]FBPA. These enhancements encompass optimization of reaction conditions, purification methods, and automation.

Reaction Condition Optimization:

Pre-irradiation: Performing one or two short pre-irradiations of the target before the main [¹⁸F]F₂ production run has been shown to enable a more steady and reliable production of the radionuclide researchgate.net.

Carrier F₂ Concentration: The concentration of carrier F₂ in the neon target gas has been optimized. Studies suggest that a concentration of 0.15–0.2% F₂ is preferable for achieving a high RCY of the final product researchgate.net.

Precursor-to-Fluorine Ratio: The molar ratio of the l-BPA precursor to the fluorinating agent is a critical parameter. An l-BPA-to-F₂ ratio greater than 2 has been found to be preferable to maximize the RCY and minimize the formation of difluorinated byproducts researchgate.net.

Solvent: The reaction is typically carried out in trifluoroacetic acid (TFA). However, research has shown that using an aprotic solvent like chloroform (B151607) (CHCl₃) with a protected precursor, N-tert-butoxycarbonyl-BPA tert-butyl ester (N-Boc-BPA(OBuᵗ)), can significantly increase the RCY to approximately 80% snmjournals.org.

Purification and Quality Control:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for purifying the final [¹⁸F]FBPA product, effectively separating it from unreacted precursors and radiolabeled byproducts scispace.comisnct.netnih.gov. The choice of eluent is crucial for obtaining an injectable product without the need for further formulation. Eluents such as 1 mM phosphate-buffered saline have been identified as optimal researchgate.net.

Radiochemical Purity: Optimized procedures consistently yield [¹⁸F]FBPA with high radiochemical purity, often exceeding 98% or 99% scispace.comisnct.netnih.govnih.gov.

Enantiomeric Purity: Ensuring the final product is the biologically active L-enantiomer is critical. Modern analytical methods have confirmed that the enantiomeric purity of L-[¹⁸F]FBPA can be greater than 99% researchgate.net.

Automation:

To improve reliability and facilitate routine clinical production, automated synthesis modules have been developed. Commercially available synthesizers, originally designed for nucleophilic substitutions, have been successfully modified for the electrophilic synthesis of [¹⁸F]FBPA isnct.netnih.govsnmjournals.org. These automated systems can produce [¹⁸F]FBPA with RCYs of approximately 8.5% and radiochemical purity of 98% in a total synthesis time of about 72 minutes nih.govsnmjournals.org.

| Enhancement | Description | Impact on Synthesis |

|---|---|---|

| Pre-irradiation of Target | Short irradiations before main production. | More stable and reliable [¹⁸F]F₂ production. |

| Optimized F₂ Concentration | Using 0.15–0.2% carrier F₂ in Ne target. | Improved radiochemical yield. |

| Optimized Precursor Ratio | l-BPA-to-F₂ ratio > 2. | Increased yield and reduced byproduct formation. |

| HPLC Purification | Use of specific eluents like 1 mM PBS. | Provides injectable-grade product with high purity. |

| Automation | Modification of commercial synthesis modules. | Reliable, reproducible production with good yield and purity. |

Nucleophilic Radiosynthesis Strategies for [¹⁸F]this compound

While electrophilic methods have been the traditional approach, nucleophilic radiosynthesis strategies are gaining attention due to their potential for producing no-carrier-added (NCA) [¹⁸F]FBPA with high molar activity. These methods utilize the more readily available [¹⁸F]fluoride ion.

Copper-Mediated Radiofluorination Techniques

Copper-mediated radiofluorination has emerged as a powerful tool for the synthesis of [¹⁸F]-labeled aromatic compounds, including [¹⁸F]FBPA. This technique allows for the fluorination of precursors that are not amenable to traditional nucleophilic aromatic substitution.

The synthesis of [¹⁸F]FBPA via this method is a multi-step process that typically involves snmjournals.orgepa.gov:

Activation of [¹⁸F]Fluoride: The [¹⁸F]fluoride is activated using a combination of a base (e.g., K₂CO₃) and a phase transfer catalyst like Kryptofix 222 snmjournals.orgepa.gov.

Copper-Mediated Fluorination: A suitable precursor, often a boron ester, is reacted with the activated [¹⁸F]fluoride in the presence of a copper catalyst, such as [Cu(OTf)₂(py)₄] snmjournals.orgepa.gov. This reaction is typically heated at elevated temperatures (e.g., 110 °C) snmjournals.orgepa.gov.

Subsequent Chemical Transformations: The fluorinated intermediate undergoes further reactions, which may include borylation and hydrolysis, to yield the final [¹⁸F]FBPA product snmjournals.orgepa.gov.

Development of No-Carrier-Added (NCA) Synthesis Pathways

A significant advantage of nucleophilic methods is the ability to produce no-carrier-added (NCA) radiotracers. NCA tracers have a much higher molar activity, which is crucial for sensitive in vivo imaging applications.

The synthesis of NCA [¹⁸F]FBPA has been achieved through a multi-step nucleophilic route starting from a precursor like 4-bromo-2-nitrobenzaldehyde (B1297750) nih.gov. The key steps in this pathway include radiofluorination, alkylation, borylation, and hydrolysis nih.gov. This method has been shown to produce NCA [¹⁸F]FBPA with a radiochemical yield of 20 ± 6% (decay-corrected), a radiochemical purity of over 98%, and a molar activity of 56 ± 15 GBq/μmol, all within a 100-minute synthesis time nih.gov.

The development of NCA synthesis pathways represents a major advancement, as it provides access to high-purity, high-molar-activity [¹⁸F]FBPA, which can enhance the quality and sensitivity of PET imaging for BNCT planning nih.gov.

Synthesis of Non-Radioactive Fluorinated Boronophenylalanine Analogs

The synthesis of non-radioactive this compound is essential for use as a reference standard in analytical studies and for investigating the biological properties of the compound without the constraints of radioactivity.

A common synthetic route for non-radioactive this compound starts from 4-bromo-2-fluorotoluene (B1265965) tandfonline.com. The key steps in this synthesis are tandfonline.comresearchgate.net:

Boronic Acid Formation: The starting material, 4-bromo-2-fluorotoluene, is converted to the corresponding boronic acid.

Bromination: The boronic acid derivative is then brominated, typically using molecular bromine, to form a benzyl (B1604629) bromide intermediate.

Introduction of the Amino Acid Moiety: The benzyl bromide is reacted with the sodium salt of diethyl acetamidomalonate.

Hydrolysis and Decarboxylation: The final step involves a one-step hydrolysis and decarboxylation sequence to yield this compound.

Modifications to this general procedure, such as purification of the brominated intermediate and the use of only hydrochloric acid for the final hydrolysis step, have been reported to improve reaction yields and avoid unwanted side reactions researchgate.net. This synthetic pathway provides a reliable method for producing the non-radioactive analog for research and development purposes.

Radiochemical Quality Control and Purity Assessment Methodologies

The quality control of radiolabeled this compound, specifically 4-[¹⁰B]borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), is critical to ensure its safety and efficacy for use in Positron Emission Tomography (PET). This involves a series of rigorous tests to confirm its identity, purity, and stability. The evaluation criteria often align with standards for short-lived radiopharmaceuticals, encompassing assessments of appearance, pH, sterility, endotoxin (B1171834) levels, radionuclide identity and purity, and radiochemical purity. nih.govd-nb.info

Chromatographic Purification Techniques (HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification of [¹⁸F]FBPA after radiosynthesis and the determination of its radiochemical purity. isnct.netosti.gov The process separates the desired [¹⁸F]FBPA from unreacted starting materials, labeled byproducts, and other impurities. nih.gov

Various HPLC conditions have been developed to achieve high radiochemical purity, which is consistently reported to be over 99%. isnct.netosti.govrsc.org The selection of the mobile phase (eluent) is a critical parameter that has been extensively studied to optimize separation and provide an injectable final product without the need for further formulation. nih.govnih.gov Studies have compared multiple eluents, including various concentrations of acetic acid, sodium phosphate, and phosphate-buffered saline (PBS). nih.govnih.gov Among the tested options, 1 mM PBS has been identified as a particularly effective eluent, allowing for the direct preparation of an injectable [¹⁸F]FBPA solution. nih.govnih.gov

The choice of the labeling agent can also influence the separation process. For instance, using [¹⁸F]CH₃COOF as a labeling agent can lead to a higher labeling rate and fewer radioactive byproducts compared to [¹⁸F]F₂, simplifying the purification process. nih.gov

Below is a table summarizing various HPLC systems used for the purification and analysis of [¹⁸F]FBPA.

| Parameter | System 1 | System 2 | System 3 |

| Column | YMC-Pack ODS-A (20 mm × 150 mm) | YMC-Pack ODS AQ (4.6 mm × 150.0 mm) | Not Specified |

| Mobile Phase | 0.1% aqueous acetic acid | 50 mmol/L NaH₂PO₄ solution | 1 mM Phosphate-Buffered Saline |

| Flow Rate | 10 mL/min | 1.5 mL/min | Not Specified |

| Detection | UV (280 nm) and Radioactivity Detector | UV (280 nm) and Radioactivity Detector | Not Specified |

| Outcome | Elution of [¹⁸F]FBPA at ~17 min | Measurement of radiochemical purity and carrier FBPA amount | Provided injectable L-[¹⁸F]FBPA without further formulation |

| Reference | nih.govd-nb.info | nih.govd-nb.info | nih.govnih.gov |

The final product's radiochemical purity is a key quality metric, with typical results being exceptionally high. For example, one method reported a radiochemical purity of 99.3 ± 0.1% at the end of synthesis, which remained high at 98.6 ± 0.2% even after 6 hours. nih.govd-nb.info

Analysis of Residual Reagents and Solvents

Following the synthesis and purification of [¹⁸F]FBPA, it is essential to analyze the final product for any residual reagents and solvents used during the process. These substances can be toxic and must be controlled within strict limits. The specific solvents and reagents tested for depend on the synthetic route employed.

Commonly used solvents in the synthesis of [¹⁸F]FBPA include trifluoroacetic acid (TFA), which is often used as the reaction solvent for electrophilic fluorination. nih.govnih.gov Other solvents that may be present depending on the specific synthetic method include n-butanol (n-BuOH), dimethylacetamide (DMA), and dimethylformamide (DMF). snmjournals.org

Gas Chromatography (GC) is a standard method for the analysis of residual organic solvents like n-BuOH, DMA, and DMF. snmjournals.org For non-volatile compounds like TFA and acetic acid, HPLC is utilized. nih.govd-nb.info For instance, residual TFA has been quantified using GC-mass spectrometry, ensuring its concentration is minimal in the final injectable solution. nih.govnih.gov

The table below details the analysis of common residual solvents and reagents in [¹⁸F]FBPA preparations.

| Analyte | Analytical Method | Reported Concentration | Reference |

| Trifluoroacetic Acid (TFA) | Gas Chromatography-Mass Spectrometry | < 0.5 ppm | nih.govnih.gov |

| Trifluoroacetic Acid (TFA) | HPLC | < 15 ppm | d-nb.info |

| Acetic Acid | HPLC | 38 ± 15 ppm | d-nb.info |

| n-Butanol (n-BuOH) | Gas Chromatography | < 100 ppm | snmjournals.org |

| Dimethylacetamide (DMA) | Gas Chromatography | < 100 ppm | snmjournals.org |

| Dimethylformamide (DMF) | Gas Chromatography | < 100 ppm | snmjournals.org |

| L-BPA (Precursor) | Not Specified | < 1% of L-FBPA | nih.gov |

These rigorous quality control procedures ensure that the final [¹⁸F]FBPA product is of high purity, free from significant levels of chemical and radiochemical impurities, and safe for its intended clinical application in PET imaging.

Mechanistic Investigations and Biological Characterization of 4 Borono 2 Fluorophenylalanine

Cellular and Subcellular Uptake Mechanisms

The selective accumulation of 4-Borono-2-fluorophenylalanine in tumor cells is a critical determinant of its effectiveness in BNCT. This selectivity is primarily achieved through its interaction with various amino acid transport systems.

Role of L-Type Amino Acid Transporters (LATs) in Cellular Accumulation

The primary mechanism for the cellular uptake of this compound is mediated by L-Type Amino Acid Transporters (LATs), particularly LAT1. nih.govnih.govresearchgate.net LATs are responsible for the sodium-independent transport of large neutral amino acids, such as leucine (B10760876) and phenylalanine, and are frequently overexpressed in various cancer cells to meet the high metabolic demands of rapid proliferation. nih.govnih.govresearchgate.net This overexpression provides a "metabolic window" for the selective targeting of tumors with amino acid analogues like FBPA. nih.gov

Studies have consistently demonstrated a strong correlation between LAT1 expression levels in tumors and the accumulation of this compound. researchgate.net In human glioblastoma cell lines, it has been shown that the majority of FBPA uptake, ranging from 74.5% to 81.1%, is attributable to LAT-mediated transport. nih.gov Inhibition of LATs with specific substrates, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), significantly reduces the cellular uptake of FBPA, further confirming the central role of this transporter family.

The affinity of this compound for different LAT subtypes has also been investigated. The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity, provides insight into this affinity.

| Transporter | Substrate | Km (µM) | Cell/System | Reference |

|---|---|---|---|---|

| LAT1 | ¹⁰B-BPA | 20 | Functionally Expressed in Xenopus oocytes | nih.gov |

| LAT2 | ¹⁰B-BPA | 88 | Functionally Expressed in Xenopus oocytes | nih.gov |

| LAT1 | ¹⁸F-FBPA | 197 | HEK293 cells | nih.gov |

| LAT2 | ¹⁸F-FBPA | 2810 | HEK293 cells | nih.gov |

These data indicate that while both LAT1 and LAT2 can transport boronated phenylalanine compounds, LAT1 exhibits a significantly higher affinity for these substrates.

Contribution of Other Amino Acid Transport Systems (e.g., System A, ASC)

While L-Type Amino Acid Transporters are the principal mediators of this compound uptake, the potential involvement of other amino acid transport systems has been explored. System A and System ASC are sodium-dependent transporters that also handle neutral amino acids.

Enantiomeric Specificity in Transport Mechanisms

Amino acid transporters often exhibit stereoselectivity, preferentially transporting one enantiomer (L- or D-isomer) over the other. In the case of this compound, the L-enantiomer is the preferred substrate for the LAT1 transporter.

Comparative studies have shown that the uptake of L-4-Borono-2-fluorophenylalanine is significantly higher than that of its D-isomer in various cancer cell lines and in vivo models. This enantiomeric preference is a key characteristic of the natural amino acid transport systems that FBPA utilizes.

| Isomer | Observation | Model | Reference |

|---|---|---|---|

| L-¹⁸F-FBPA | Higher uptake compared to D-isomer | B16 melanoma | nih.gov |

| L-¹⁸F-FBPA | Higher uptake compared to D-isomer | C6 glioma-bearing rats | nih.gov |

This specificity for the L-isomer is a crucial factor in the design and application of FBPA for therapeutic purposes.

Subcellular Localization of Boron and Fluorine

Following cellular uptake, the distribution of this compound within the cell is a critical factor for the efficacy of BNCT, as the destructive alpha particles and lithium-7 (B1249544) nuclei produced during neutron capture have a very short path length.

Advanced imaging techniques, such as secondary ion mass spectrometry (SIMS), have been employed to visualize the subcellular localization of both boron (¹⁰B or ¹¹B) and fluorine (¹⁹F) from FBPA. These studies have revealed that boron and fluorine are co-localized within the cell, indicating that the molecule remains intact after transport. nih.gov The distribution is not uniform, with higher concentrations observed in the cytoplasm and the nucleus. nih.gov Conversely, regions rich in mitochondria exhibit significantly lower signals of both boron and fluorine. nih.gov This differential distribution is important as it dictates which cellular compartments will receive the highest radiation dose during neutron irradiation.

Metabolic Stability and Biodistribution Dynamics in Preclinical Models

The in vivo behavior of this compound, including its metabolic stability and how it is distributed throughout the body, has been extensively studied in various preclinical models to predict its clinical performance.

Assessment of Metabolic Pathways and Stability

A key characteristic of this compound is its high metabolic stability. nih.govnih.gov As an artificial amino acid, it is generally not incorporated into proteins. nih.gov In vivo studies in preclinical models have consistently shown that the vast majority of the compound remains unchanged in the plasma and tumor tissue for extended periods after administration. nih.govnih.gov

In non-melanoma tumor models, most of the radioactivity from radiolabeled FBPA is detected as the intact compound even after several hours. nih.gov While some incorporation into the melanogenesis pathway has been observed in melanoma models, this is considered a non-enzymatic process. nih.gov The stability of the borono- and fluoro-substituents is also high, with no significant defluorination or decomposition observed within tumor cells. nih.gov This metabolic inertness ensures that the boron atoms are delivered to the target cells in their active form for the neutron capture reaction.

The biodistribution of this compound in preclinical models demonstrates a favorable profile for cancer therapy. Following administration, there is a rapid and high accumulation in tumors, particularly those with high LAT1 expression. nih.gov Concurrently, the compound is cleared relatively quickly from the blood and normal tissues, leading to high tumor-to-normal tissue and tumor-to-blood ratios, which are critical for minimizing off-target toxicity. nih.gov

| Preclinical Model | Key Biodistribution Finding | Reference |

|---|---|---|

| Mice with FM3A mammary carcinoma | High tumor-to-tissue uptake ratios within the first 2 hours. | nih.gov |

| Rats with F98 glioma | Similar biodistribution to L-p-boronophenylalanine (BPA). | nih.gov |

Correlation with DNA Synthesis Activity

The biodistribution of this compound within tumor tissues has been shown to be primarily associated with the activity of DNA synthesis. nih.gov Studies in animal models have indicated that the accumulation of this compound in tumors is closely linked to cellular proliferation rates. In comparative studies using various tracers, the uptake of this compound in melanotic melanoma cell lines demonstrated a correlation with metabolic activities, including the incorporation of thymidine, a marker for DNA synthesis. nih.gov This relationship suggests that the compound is preferentially taken up by actively dividing cells, a key characteristic for a targeted radiotherapy agent.

Non-Enzymatic Incorporation into Melanogenesis

A significant aspect of the biological behavior of this compound is its involvement in the melanogenesis pathway. Research has shown that while the compound is metabolically stable, it becomes incorporated into melanin (B1238610) pigments through a non-enzymatic process. nih.gov This characteristic is particularly relevant for its use in targeting melanoma, a type of cancer originating from pigment-producing cells called melanocytes. The non-enzymatic incorporation contributes to the selective accumulation and retention of the compound in melanoma tissues, enhancing its potential as a vehicle for boron delivery in neutron capture therapy. nih.gov

In Vivo Pharmacokinetic Characterization in Preclinical Models

Comparative Pharmacokinetics with Borono-L-phenylalanine (BPA)

Preclinical studies have consistently demonstrated that this compound (often radiolabeled as ¹⁸F-FBPA for imaging purposes) exhibits a pharmacokinetic profile remarkably similar to that of Borono-L-phenylalanine (BPA). nih.govnih.gov This similarity has established ¹⁸F-FBPA as a reliable in vivo probe to monitor the behavior and estimate the concentration of BPA, the therapeutic agent, in tumors and normal tissues. nih.gov

In glioma-bearing rat models, the biodistribution of both compounds was found to be comparable following administration. nih.gov The following table presents a comparison of tissue-to-blood ratios for both compounds at 2.5 hours post-administration via intracarotid injection with blood-brain barrier disruption, illustrating their similar distribution patterns.

Table 1: Comparative Tissue-to-Blood Ratios of BPA and ¹⁸F-FBPA in F98 Glioma-Bearing Rats

Data derived from a study in F98 glioma-bearing rats 2.5 hours after intracarotid administration with blood-brain barrier disruption. snmjournals.org

Impact of Administration Routes and Blood-Brain Barrier Modulation

The route of administration and the modulation of the blood-brain barrier (BBB) have a profound impact on the pharmacokinetics and tumor uptake of this compound. Studies in glioma-bearing rat models have shown that intracarotid (IC) injection, particularly when combined with hyperosmolar BBB disruption (BBB-D), significantly enhances the delivery of the compound to brain tumors compared to standard intravenous (IV) injection. nih.govsnmjournals.org

Following IC administration with BBB-D, the concentration of boron in the tumor was approximately four times higher than that achieved with IV injection. snmjournals.org This enhanced delivery also resulted in more favorable tumor-to-normal-tissue ratios, which is critical for minimizing damage to healthy brain tissue during therapy. nih.govsnmjournals.org

The pharmacokinetic parameters of ¹⁸F-FBPA were also significantly altered by the administration route and BBB status. An open two-compartment model revealed differences in the rate constants of elimination (kel) and transfer between central and peripheral compartments (k12 and k21).

Table 2: Pharmacokinetic Parameters of ¹⁸F-FBPA in Blood After Intracarotid Injection

Data obtained from F98 glioma-bearing rats. snmjournals.org

The following table summarizes the boron concentration in various tissues under different administration protocols, highlighting the superior tumor targeting achieved with intracarotid injection and BBB disruption.

Table 3: Boron Concentration (μg/g) in Tissues 2.5 Hours After BPA Administration

Data from F98 glioma-bearing rats administered 500 mg/kg of BPA. snmjournals.org

Advanced Analytical and Imaging Techniques for 4 Borono 2 Fluorophenylalanine Research

Spectroscopic and Elemental Analysis Techniques

A range of spectroscopic and elemental analysis techniques are employed to accurately determine the concentration and characteristics of 4-Borono-2-fluorophenylalanine and its constituent elements in biological samples.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Boron Quantification

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also referred to as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), is a critical tool for the direct measurement of boron concentrations in tissues. In studies involving this compound, ICP-OES is used to validate the boron concentrations estimated by non-invasive imaging techniques like Positron Emission Tomography (PET). For instance, research has involved the direct measurement of boron derived from both ¹⁸F-FBPA and ¹⁰B-BPA in tumor and other tissues using ICP-AES nih.gov. The results from ICP-OES provide a benchmark for the accuracy of PET-based estimations.

A comparison between measured absolute boron concentrations (mBC) by ICP-OES and estimated boron concentrations (eBC) from PET images has been conducted to validate the imaging methodology researchgate.net. The data below illustrates the percent difference between the two methods in various tissues.

Comparison of Boron Concentrations Measured by ICP-OES and Estimated by PET

| Tissue | Percent Difference between mBC and eBC (%) |

|---|---|

| Blood | -5.2 ± 21.1 |

| Brain | -9.4 ± 22.3 |

| Liver | 1.6 ± 21.3 |

| Spleen | -14.3 ± 16.8 |

| Pancreas | -9.5 ± 27.5 |

| Tumor | 3.4 ± 43.2 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Boron Concentration Measurement

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive technique utilized for determining boron concentrations in tissues. It offers very low detection limits, often in the parts per billion (µg/L) range, which is advantageous for in vitro studies and for detecting minute quantities of boron in biological samples sckcen.be. In pharmacokinetic studies of this compound, ICP-MS has been used to measure the time courses of boron concentration in glioma and normal brain tissues nih.gov. This allows for a detailed understanding of the uptake and clearance of the compound in different tissues nih.gov. The high sensitivity of ICP-MS makes it a preferred method for applications requiring precise quantification of trace elements sckcen.be.

Gamma-Counting for Radioactivity Measurement

When the fluorine atom in this compound is replaced with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]FBPA), gamma-counting becomes an essential analytical tool. This technique is used to measure the amount of radioactivity in dissected tissues following the administration of [¹⁸F]FBPA nih.govnih.gov. By quantifying the gamma rays emitted from the decay of ¹⁸F, researchers can determine the concentration of the radiolabeled compound in various organs and tumors. This information is crucial for understanding the biodistribution and pharmacokinetics of this compound nih.gov. For example, studies have used gamma-counting to compare the uptake of [¹⁸F]FBPA with other radiotracers like ¹⁸F-FDG in tumor models nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization Studies (e.g., ¹H, ¹⁹F, ¹³C, ¹⁰B MRS)

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the chemical characterization of this compound. Various NMR techniques, including ¹H, ¹⁹F, ¹³C, and ¹⁰B Magnetic Resonance Spectroscopy (MRS), are utilized to confirm the structure and purity of the synthesized compound. Studies using non-radioactive ¹⁹F-¹⁰/¹¹B-FBPA have contributed significantly to the characterization of the molecule nih.govresearchgate.netnih.govd-nb.info. ¹⁹F NMR is particularly valuable due to the presence of the fluorine atom, providing a sensitive probe for studying the compound's electronic environment and interactions with its surroundings. This technique helps in understanding the fundamental properties of this compound, which is essential for its development as a therapeutic and imaging agent.

Positron Emission Tomography (PET) Imaging Methodologies

PET imaging is a non-invasive technique that allows for the visualization and quantification of metabolic and physiological processes in vivo. It is a cornerstone of preclinical and clinical research involving this compound.

Quantitative PET for Boron Concentration Estimation in Preclinical Models

Quantitative Positron Emission Tomography (PET) using [¹⁸F]FBPA is a powerful, non-invasive method for estimating boron concentrations in tumors and other tissues in preclinical models, such as glioma-bearing rats nih.gov. This technique is central to the theranostic approach of BNCT, where the PET scan is used for diagnosis, treatment planning, and monitoring the delivery of the boron agent nih.govresearchgate.net. By measuring the radioactivity of [¹⁸F]FBPA, PET can provide an estimate of the corresponding ¹⁰B concentration, which is crucial for calculating the potential radiation dose in BNCT nih.gov. The validity of these estimations is often confirmed by comparing the PET data with direct measurements from techniques like ICP-OES and ICP-MS nih.govnih.gov. In some clinical trials, a tumor-to-normal tissue ratio of [¹⁸F]FBPA uptake greater than 2.5, as determined by PET, has been used as an inclusion criterion for BNCT nih.govresearchgate.net.

Research has demonstrated a strong correlation between the boron concentrations estimated by [¹⁸F]FBPA PET and those measured directly in tissue samples. The table below presents findings from a study in a glioma-bearing rat model, highlighting key pharmacokinetic parameters derived from PET imaging.

Pharmacokinetic Parameters of [¹⁸F]FBPA in a Glioma-Bearing Rat Model

| Parameter | Value |

|---|---|

| High Boron Concentration in Brain Tumor (µg/g) | 76.6 |

| High Tumor-to-Ipsilateral Brain Ratio | 6.3 |

| kel (min-1) | 0.0206 ± 0.0018 |

| k12 (min-1) | 0.0260 ± 0.0016 |

| k21 (min-1) | 0.0039 ± 0.0003 |

| V1 (mL) | 3.1 ± 0.1 |

Dynamic PET for Kinetic Modeling of Tracer Uptake

Dynamic Positron Emission Tomography (dPET) is a powerful imaging technique that provides quantitative insights into the in vivo kinetics of radiotracers like [¹⁸F]FBPA. nih.govnih.govucdavis.edu Unlike static PET, which captures a single snapshot of tracer distribution, dPET acquires data over time, allowing for the generation of time-activity curves (TACs) that depict the tracer's uptake and clearance from tissues. nih.gov This temporal information is crucial for applying kinetic models to estimate physiological parameters.

In the context of this compound, dynamic PET studies are instrumental in characterizing its behavior in both tumor and normal tissues. nih.gov For instance, a three-compartment model is often employed to analyze the dynamic data of [¹⁸F]FBPA in glioma-bearing rats, which helps in estimating crucial rate constants. nih.gov These studies have revealed that the uptake characteristics of [¹⁸F]FBPA are similar to those of L-p-boronophenylalanine (BPA), the boron carrier agent used in BNCT. nih.govnih.gov

Kinetic modeling of dPET data can also help in determining the optimal timing for neutron irradiation in BNCT. nih.gov For example, studies in F98 glioma-bearing rats have suggested that the maximum accumulation of [¹⁸F]FBPA-Fr occurs at 1 hour post-administration, indicating a potentially optimal window for therapy. nih.gov Furthermore, dynamic [¹⁸F]FBPA PET has been used to predict the concentration of ¹⁰B in tumors, which is a critical factor for successful BNCT. nih.govnih.gov

Research has also explored the dynamic changes in [¹⁸F]FBPA uptake in different types of tumors. For example, in squamous cell carcinoma of the head and neck, a washout pattern of the tracer has been observed, highlighting the importance of dynamic studies in understanding tumor-specific kinetics. nih.gov

Table 1: Kinetic Modeling Parameters from Dynamic [¹⁸F]FBPA PET in Glioma-Bearing Rats

| Parameter | Description | Value |

| K1/k2 Ratio | Ratio of influx to efflux rate constants | Significantly higher with BBB-D |

| Tumor-to-Contralateral Brain Ratio (with BBB-D) | Ratio of tracer uptake in tumor vs. normal brain | 3.5 |

| Tumor-to-Contralateral Brain Ratio (without BBB-D) | Ratio of tracer uptake in tumor vs. normal brain | 2.0 |

Data synthesized from a study on F98 glioma-bearing Fischer 344 rats with and without focused ultrasound-induced blood-brain barrier disruption (BBB-D). nih.gov

MicroPET Imaging in Small Animal Models

MicroPET, the small-animal counterpart of clinical PET, is an indispensable tool for the preclinical evaluation of this compound. nih.govnih.govnews-medical.net It allows for non-invasive, repetitive, and quantitative imaging of biological processes in living small animals, such as mice and rats. nih.govnews-medical.net This technology has been pivotal in studying animal models of human diseases, including cancer. nih.gov

In the context of this compound research, microPET imaging with [¹⁸F]FBPA has been extensively used in various animal models to assess its potential as a tumor-imaging agent and a surrogate for BPA in BNCT. nih.govresearchgate.net For example, studies in rats with F98 glioma have utilized dynamic microPET to investigate the pharmacokinetics of [¹⁸F]FBPA-F. nih.gov These studies have demonstrated specific tumor uptake of the tracer, with accumulation ratios for glioma-to-normal brain reaching approximately 3. nih.gov

MicroPET studies have also been instrumental in evaluating strategies to enhance the delivery of boron to brain tumors. For instance, research has shown that focused ultrasound-induced blood-brain barrier disruption can significantly increase the accumulation of [¹⁸F]FBPA-Fr in brain tumors. nih.gov This was evidenced by a 1.75-fold increase in the tumor-to-contralateral brain ratio in sonicated tumors compared to controls. nih.gov

The high resolution of modern microPET scanners allows for detailed visualization of tracer distribution, approaching the level of autoradiographic methods while offering the advantage of in vivo imaging. nih.gov

Table 2: [¹⁸F]FBPA-Fr Accumulation Ratios in F98 Glioma-Bearing Rats

| Time Point | Glioma-to-Normal Brain Ratio | Tumor-to-Heart Blood Ratio |

| 0.5 h | 3.45 | 1.72 |

| 1 h | 3.13 | 2.61 |

| 2 h | 2.61 | 2.00 |

| 4 h | 2.02 | 1.93 |

Data from a study evaluating [¹⁸F]FBPA-Fr in a glioma-bearing rat model. nih.gov

Hybrid Imaging Modalities and Advanced Microscopy

Integration of PET with Magnetic Resonance Imaging (PET/MRI) in Preclinical Settings

The integration of PET and MRI into a single hybrid imaging system offers significant advantages for preclinical research on this compound. This multimodality approach combines the high sensitivity and quantitative capabilities of PET with the excellent soft-tissue contrast and anatomical detail of MRI. mdpi.comnih.gov

In the context of brain tumor imaging, PET/MRI can provide a more comprehensive assessment of tumor extent and physiology compared to either modality alone. researchgate.net While PET/CT is a widely used modality, PET/MRI is becoming increasingly available and offers benefits such as reduced radiation exposure and superior soft-tissue delineation. mdpi.comnih.gov

Studies comparing [¹⁸F]FBPA PET/CT and PET/MR have been conducted to evaluate the comparability of quantitative imaging features between the two modalities. mdpi.comnih.gov Research has shown that many conventional and radiomic features have strong comparability, suggesting that these features may not be significantly influenced by the choice of imaging modality. mdpi.com This is crucial for ensuring consistency in multi-center studies or when transitioning between imaging platforms.

The use of ¹⁹F magnetic resonance imaging of ¹⁹F-FBPA has also been explored as an alternative technique for monitoring the biodistribution of the boron carrier, demonstrating high accumulation in C6 glioma in rat brains. nih.gov

Ion Microscopy and Confocal Laser Scanning Microscopy for Subcellular Analysis

Understanding the subcellular distribution of this compound is critical for elucidating its mechanism of action and optimizing its therapeutic efficacy. Ion microscopy, a secondary ion mass spectrometry (SIMS)-based imaging technique, is uniquely suited for this purpose as it allows for the visualization of the subcellular localization of elements and isotopes, including boron and fluorine, within a single cell. aacrjournals.orgnih.gov

By combining ion microscopy with confocal laser scanning microscopy (CLSM), researchers can correlate the elemental distribution with specific cellular organelles. aacrjournals.orgnih.gov For instance, mitochondria can be identified using fluorescent probes like rhodamine 123 in CLSM, and the corresponding distribution of boron and fluorine can be mapped using ion microscopy. aacrjournals.orgnih.gov

Studies using this correlative approach in human glioblastoma T98G cells have provided direct evidence that fluorine and boron from fluorinated BPA are co-compartmentalized within the cell. aacrjournals.orgnih.gov These investigations revealed a nearly 1:1 distribution of fluorine and boron in subcellular compartments. nih.govnih.gov Interestingly, the mitochondria-rich perinuclear region of the cytoplasm showed significantly lower signals for both fluorine and boron compared to the rest of the cytoplasm and the nucleus. nih.govnih.gov

Crucially, these studies also demonstrated that there was no significant difference in the subcellular delivery of boron between the fluorinated (F-BPA) and non-fluorinated (BPA) forms of the compound. aacrjournals.orgnih.gov This provides strong support for the use of [¹⁸F]FBPA as a valid surrogate for BPA in PET biodistribution studies for BNCT. aacrjournals.org

Table 3: Subcellular Boron Concentration in T98G Glioblastoma Cells

| Treatment | Nucleus (µg/g) | Mitochondria-Rich Perinuclear Cytoplasm (µg/g) | Remaining Cytoplasm (µg/g) |

| ¹⁹F-BPA | 28 ± 2 | 14 ± 2 | 26 ± 2 |

| BPA | 29 ± 2 | 15 ± 2 | 27 ± 2 |

Data represents the mean ± standard error from a quantitative comparison in T98G glioblastoma cells. aacrjournals.org

Brain Microautoradiography for Biodistribution Confirmation

Brain microautoradiography is a high-resolution ex vivo imaging technique that provides detailed information on the microscopic distribution of radiolabeled compounds within tissue sections. This method serves as a crucial tool for confirming and complementing the in vivo findings from PET imaging.

In research involving this compound, microautoradiography with [¹⁸F]FBPA has been used to validate its biodistribution in animal models of brain tumors. nih.gov For example, in F98 glioma-bearing rats, brain microautoradiography confirmed the specific uptake of [¹⁸F]FBPA-Fr in the tumor, corroborating the results obtained from PET imaging and biodistribution studies. nih.gov

Double-tracer microautoradiography studies have provided even deeper insights into the cellular accumulation of [¹⁸F]FBPA. By co-administering [¹⁸F]FBPA with [³H]thymidine, a marker for DNA synthesis, researchers have investigated the relationship between tracer uptake and cell proliferation. nih.gov In a study of B16 melanoma sublines, the highest accumulation of [¹⁸F]FBPA was observed in S-phase melanocytes, indicating that its uptake is primarily related to DNA synthesis activity. nih.govnih.gov A secondary correlation was also found with the degree of pigmentation in melanocytes. nih.govnih.gov

Molecular and Cellular Biology Techniques

At the molecular and cellular level, the uptake of this compound is largely mediated by specific amino acid transporters. In vitro studies using human glioblastoma cell lines have shown that [¹⁸F]FBPA is primarily transported into the cells by L-type amino acid transporters (LATs). nih.gov This uptake can be dose-dependently inhibited by BPA, further confirming their shared transport mechanism. nih.gov

The metabolic fate of [¹⁸F]FBPA has also been investigated using molecular techniques. In non-melanoma mammary carcinoma cells, the majority of the radioactivity remains as unmetabolized [¹⁸F]FBPA. nih.gov However, in B16 melanoma cells, a significant portion of the radioactivity is found in the protein-binding fraction, suggesting the involvement of [¹⁸F]FBPA in the process of melanogenesis. nih.gov

Gene Expression Analysis of Transporters (e.g., LAT1)

The cellular uptake of this compound, a key compound in Boron Neutron Capture Therapy (BNCT), is critically dependent on the expression levels of specific amino acid transporters. Extensive research has focused on the L-type amino acid transporter 1 (LAT1), as its overexpression is a common feature in many types of cancer cells, facilitating the preferential accumulation of this boron-containing amino acid in tumors. nih.gov

Gene expression analysis of LAT1 (encoded by the SLC7A5 gene) in tumor tissues serves as a vital tool in predicting the potential efficacy of BNCT. Studies have demonstrated a direct relationship between the expression of LAT1 and the uptake of boronophenylalanine compounds. oup.com For instance, research involving genetically modified cancer cells has shown that enhancing LAT1 expression leads to increased uptake of 4-boronophenylalanine (BPA), a closely related compound, while inhibiting its expression results in reduced uptake. oup.com This suggests that BNCT may be particularly effective for cancers with high LAT1 expression, which are often associated with a poorer prognosis and higher proliferative rates. oup.com

The correlation between LAT1 expression and the accumulation of the radiolabeled imaging analogue, 4-borono-2-¹⁸F-fluoro-phenylalanine (¹⁸F-FBPA), has been investigated in human clinical trials. A study on patients with head and neck cancer aimed to clarify this relationship by comparing LAT1 expression in tumor tissues with ¹⁸F-FBPA accumulation measured by positron emission tomography (PET). nih.govnih.govresearchgate.net

The findings from this research revealed a moderate correlation between ¹⁸F-FBPA accumulation and the intensity of LAT1 expression. nih.govnih.govresearchgate.net Interestingly, in cases where there was a discrepancy between the imaging results and transporter expression, the intensity of LAT1 expression was found to be a better predictor of the therapeutic response to BNCT. nih.govnih.govresearchgate.net This highlights the importance of analyzing gene and protein expression of transporters alongside imaging techniques to better guide patient selection for BNCT.

Below is a data table summarizing the correlation findings between different PET scan parameters and LAT1 expression scores in tumor tissues.

| PET Parameter | LAT1 Expression Score | Spearman's Rank Correlation Coefficient (ρ) | Correlation Strength |

|---|---|---|---|

| SUVmax | LAT1 maximum score | 0.427 | Weak |

| SUVmin | LAT1 maximum score | 0.362 | Weak |

| SUVmin | LAT1 minimum score | 0.330 | Weak |

| SUVmax | LAT1 minimum score | 0.535 | Moderate |

| SUVpeak | LAT1 maximum score | 0.556 | Moderate |

| SUVpeak | LAT1 minimum score | 0.661 | Moderate |

Data adapted from a study on head and neck cancer patients, investigating the correlation between ¹⁸F-FBPA PET-CT findings and LAT1 expression. nih.govresearchgate.net

The data indicates that while some correlations are weak, others, particularly those involving the peak standardized uptake value (SUVpeak), show a moderate positive relationship with LAT1 expression scores. nih.govresearchgate.net These findings underscore the utility of gene expression analysis of transporters like LAT1 as a complementary method to advanced imaging for a more comprehensive understanding of this compound's behavior in vivo.

Translational Research Applications and Future Directions for 4 Borono 2 Fluorophenylalanine

Research on 4-Borono-2-fluorophenylalanine as a Boron Delivery Analog for BNCT Optimization

Preclinical Evaluation of Boron Distribution and Accumulation

Preclinical research has extensively evaluated this compound, particularly its radiolabeled form 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), to understand its distribution and accumulation for Boron Neutron Capture Therapy (BNCT). Studies in animal models have been crucial in demonstrating its potential as a boron delivery agent.

The uptake of ¹⁸F-FBPA in tumors is primarily facilitated by L-type amino acid transporters (LATs), which are often overexpressed in cancer cells. nih.govresearchgate.net This mechanism allows for the selective accumulation of the compound in malignant tissues. nih.govresearchgate.net Research has shown that the in vitro and in vivo characteristics of ¹⁸F-FBPA align well with those of 4-¹⁰B-borono-L-phenylalanine (¹⁰B-BPA), the boron-containing compound used in BNCT. nih.gov This correlation validates the use of ¹⁸F-FBPA as a reliable in vivo probe to predict the behavior of ¹⁰B-BPA. nih.gov

In preclinical studies involving F98 glioma-bearing rats, the administration of a fructose (B13574) complex of 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA-Fr) demonstrated specific uptake in the tumor. nih.govtmu.edu.tw Biodistribution analysis in these models revealed peak accumulation in the glioma at approximately one hour after administration. nih.govtmu.edu.tw These findings are supported by PET imaging and brain microautoradiography, which have confirmed the specific localization of the tracer in the tumor. nih.govtmu.edu.tw

The accumulation ratios of boron-10 (B1234237) (B-10) and ¹⁸F-FBPA-Fr in glioma compared to normal brain tissue have been quantified in these studies, providing critical data for optimizing the timing of neutron irradiation in BNCT.

Accumulation Ratios in F98 Glioma-Bearing Rats

| Time After Administration | Glioma-to-Normal Brain Ratio (B-10) | Glioma-to-Normal Brain Ratio (¹⁸F-FBPA-Fr) | Tumor-to-Heart Blood Ratio (¹⁸F-FBPA-Fr) |

|---|---|---|---|

| 0.5 hours | 2.05 | 3.45 | 1.72 |

| 1 hour | 1.86 | 3.13 | 2.61 |

| 2 hours | 1.24 | 2.61 | 2.00 |

Predictive Models for Boron Concentration in Target Tissues

A significant application of 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) in translational research is its use in positron emission tomography (PET) to predict the concentration of ¹⁰B-borono-L-phenylalanine (¹⁰B-BPA) in tumors and surrounding healthy tissues. nih.gov This predictive capability is fundamental for the planning and execution of effective and safe Boron Neutron Capture Therapy (BNCT). nih.gov

Dynamic ¹⁸F-FBPA PET scans allow for the quantitative assessment of the tracer's pharmacokinetics in vivo. nih.gov The kinetic parameters derived from these scans can be used to estimate the concentration of ¹⁰B that will be delivered to the tumor by ¹⁰B-BPA. nih.gov Clinical studies have shown a strong correlation between the estimated ¹⁰B concentrations from ¹⁸F-FBPA PET and those measured directly in surgical specimens. nih.gov

A common method for predicting the ¹⁰B concentration in a tumor involves multiplying the measured ¹⁰B concentration in the blood during neutron irradiation by the tumor-to-blood ratio determined from the ¹⁸F-FBPA PET scan. nih.gov Furthermore, some preclinical studies have suggested using the normal tissue-to-blood ratio as a conversion factor to estimate ¹⁰B concentrations in both tumor and normal tissues. nih.gov

The establishment of a tumor-to-normal tissue ratio of ¹⁸F-FBPA greater than 2.5 has been used as an inclusion criterion for patients in some clinical trials of BNCT, highlighting the importance of this predictive imaging. nih.gov These predictive models are instrumental in patient selection and in the strategic planning of the therapy to maximize the radiation dose to the tumor while minimizing damage to healthy tissue. nih.gov

Development of Novel Boron Carriers and Delivery Systems

Research into enhancing the efficacy of Boron Neutron Capture Therapy (BNCT) is actively exploring the development of novel carriers and delivery systems for boron compounds, including derivatives of 4-boronophenylalanine. The goal is to improve the selective delivery and accumulation of boron in tumor cells. nih.gov

One innovative approach is the creation of molecularly imprinted polymers (MIPs) designed to be specific for 4-borono-L-phenylalanine (BPA). mdpi.com These honeycomb-like polymers can act as carriers, with studies showing a notable binding capacity for BPA. mdpi.com The release profiles of BPA from these MIPs are being investigated to ensure controlled and sustained delivery to the target site. mdpi.com

Another promising avenue is the use of nanoparticle-based delivery systems. researchgate.net These systems can be engineered to carry boron compounds and can be functionalized with targeting moieties, such as antibodies, that recognize receptors overexpressed on cancer cells. researchgate.net This targeted approach aims to increase the concentration of boron specifically within the tumor. Liposomes are also being investigated as a mechanism for delivering boron to tumor cells. researchgate.net

The development of these advanced carriers is driven by the need to overcome the limitations of current boron delivery agents, such as achieving higher tumor-to-background ratios and ensuring a sufficient concentration of boron atoms within each cancer cell for a therapeutic effect. nih.govresearchgate.net

Research on this compound as a Diagnostic Imaging Probe

Differential Diagnosis Research in Preclinical Tumor Models

The radiolabeled analog, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), has been investigated as a diagnostic imaging probe in various preclinical tumor models. nih.gov Its ability to be visualized through Positron Emission Tomography (PET) allows for non-invasive assessment of tumor characteristics.

Studies in animal models have demonstrated the tumor-imaging potential of ¹⁸F-FBPA. nih.gov For instance, research has shown that the accumulation of ¹⁸F-FBPA is higher in melanomas compared to non-melanoma tumors. nih.gov This differential uptake suggests its potential utility in distinguishing between different tumor types.

In glioma-bearing rat models, ¹⁸F-FBPA complexed with fructose (¹⁸F-FBPA-Fr) has shown specific uptake in F98 glioma cells. nih.govtmu.edu.tw This specificity allows for clear visualization of the tumor and differentiation from surrounding healthy brain tissue. nih.govtmu.edu.tw The accumulation ratios of ¹⁸F-FBPA-Fr in the glioma versus the normal brain are a key indicator of its diagnostic capability. nih.govtmu.edu.tw

The uptake of ¹⁸F-FBPA is largely mediated by L-type amino acid transporters (LATs), which are often upregulated in malignant cells. nih.gov Therefore, the intensity of the ¹⁸F-FBPA signal on a PET scan can reflect the metabolic activity and proliferation of the tumor, providing valuable information for differential diagnosis and characterization of the tumor's biology.

Development of Advanced Contrast Agents and Imaging Probes

The unique properties of this compound have spurred research into its use in the development of advanced contrast agents and imaging probes. The presence of the fluorine-19 (¹⁹F) isotope in non-radioactive this compound allows for its use in ¹⁹F Nuclear Magnetic Resonance (NMR) studies for monitoring and pharmacokinetic analysis. researchgate.net

The development of ¹⁸F-labeled this compound (¹⁸F-FBPA) has created a powerful probe for Positron Emission Tomography (PET) imaging. nih.gov This allows for the in vivo visualization and quantification of the biodistribution of the boron carrier, which is essential for planning Boron Neutron Capture Therapy (BNCT). nih.gov

Furthermore, research is exploring the use of fluorinated compounds in BNCT not only for their imaging capabilities but also for their potential to optimize the interaction with neutrons. researchgate.net The substitution of hydrogen atoms with fluorine may enhance the efficiency of the neutron capture reaction. researchgate.net

The broader field of molecular imaging is continually advancing, with the development of various types of contrast agents, including those based on nanoparticles and activatable probes that respond to specific biological environments. nih.govutsouthwestern.edunih.gov While not specific to this compound, these advancements provide a context for the future development of more sophisticated imaging agents derived from this compound, potentially leading to probes with even greater sensitivity and specificity for cancer detection and characterization.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 4-borono-2-¹⁸F-fluoro-L-phenylalanine | ¹⁸F-FBPA |

| 4-¹⁰B-borono-L-phenylalanine | ¹⁰B-BPA |

| 4-borono-2-¹⁸F-fluoro-L-phenylalanine-fructose | ¹⁸F-FBPA-Fr |

Theoretical and Computational Approaches in this compound Research

Theoretical and computational methods are increasingly vital in the study of this compound, offering insights that are often difficult to obtain through experimental means alone. These approaches facilitate a deeper understanding of the molecule's behavior at an atomic level and guide the development of more effective related compounds.

Modeling of Molecular Interactions and Transport

The efficacy of this compound as a boron carrier in Boron Neutron Capture Therapy (BNCT) is critically dependent on its selective uptake and accumulation in tumor cells. This process is primarily mediated by specific transmembrane proteins, most notably the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.govfrontiersin.orgresearchgate.net Computational modeling has become an indispensable tool for elucidating the intricate molecular interactions governing this transport mechanism.

A significant challenge in modeling these interactions is the lack of a crystal structure for human LAT1. To overcome this, researchers have employed homology modeling , a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence based on the known structure of a homologous protein. nih.govfrontiersin.orgmdpi.com For LAT1, homology models have been constructed using the atomic structures of prokaryotic homologs, such as AdiC from Escherichia coli. frontiersin.orgmdpi.comresearchgate.net These models, while having limitations due to the low sequence identity, provide a structural framework to investigate ligand binding. mdpi.com

With a homology model in place, molecular docking studies can be performed to predict the binding orientation and affinity of this compound and its analogs within the LAT1 binding pocket. nih.govmdpi.com These simulations help to identify key amino acid residues that interact with the ligand. For instance, studies on halogenated phenylalanine derivatives have highlighted the importance of hydrogen bond interactions between the amino acid moiety of the ligand and backbone residues such as I63, S66, G67, F252, and G255, as well as hydrophobic interactions between the ligand's side chain and residues like I139, I140, F252, G255, F402, and W405. nih.gov The borono and fluoro groups of this compound are of particular interest in these models to understand their influence on binding specificity and affinity.

To further refine the understanding of the dynamic nature of these interactions, Molecular Dynamics (MD) simulations are employed. frontiersin.orgresearchgate.net MD simulations can model the movement of atoms and molecules over time, providing insights into the conformational changes of the transporter during the binding and translocation of the ligand. frontiersin.org For example, MD simulations of LAT1 models embedded in a lipid bilayer can elucidate the mechanism of transport, revealing how substrates move through the transport channel and identifying potential gating mechanisms. frontiersin.orgresearchgate.netunimi.itunimi.it

The table below summarizes the key computational techniques used to model the molecular interactions and transport of this compound.

| Computational Technique | Application in this compound Research | Key Insights |

| Homology Modeling | Generation of a 3D structure of the LAT1 transporter in the absence of an experimental structure. nih.govfrontiersin.orgmdpi.comresearchgate.net | Provides a structural basis for subsequent docking and simulation studies. mdpi.com |

| Molecular Docking | Prediction of the binding mode and affinity of this compound to the LAT1 transporter. nih.govmdpi.com | Identifies key interacting amino acid residues and informs on the structural basis of selectivity. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic process of ligand binding and transport through the LAT1 transporter. frontiersin.orgresearchgate.netunimi.itunimi.it | Elucidates the conformational changes of the transporter and the pathway of the ligand during translocation. frontiersin.orgresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed analysis of specific interactions, such as those involving the boron and fluorine atoms, at a higher level of theory. nih.gov | Provides a more accurate description of the electronic effects and energetics of halogen and boron interactions within the binding site. nih.gov |

In Silico Optimization of Related Boron-Containing Molecules

Building upon the understanding gained from molecular modeling, in silico methods are instrumental in the rational design and optimization of novel boron-containing molecules with improved properties for BNCT. The goal is to develop new compounds with higher tumor selectivity, increased boron content, and better pharmacokinetic profiles than existing agents like 4-boronophenylalanine (BPA). nih.govnih.govmdpi.com

One of the primary strategies is structure-based drug design . Using the computational models of the LAT1 transporter, medicinal chemists can design new derivatives of this compound with modifications predicted to enhance binding affinity and selectivity. For example, knowing which residues form the binding pocket allows for the design of molecules with complementary shapes and chemical features. Studies on various phenylalanine analogs have shown that the size and position of substituents on the phenyl ring significantly affect LAT1 affinity and selectivity. nih.gov For instance, introducing larger halogen groups at specific positions can increase affinity. nih.gov This knowledge can be systematically explored in silico to prioritize the synthesis of the most promising candidates.

Another powerful computational tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For boron-containing molecules, a QSAR model could be developed to predict the LAT1 transport efficiency or cytotoxicity of new derivatives based on their physicochemical properties (descriptors). While specific QSAR studies for this compound derivatives are not yet widely published, the methodology is well-established and could be applied to a dataset of related compounds to guide optimization. nih.govnih.gov

The process of in silico optimization typically involves the following steps:

Lead Identification: Starting with a known LAT1 substrate like this compound.

Virtual Library Generation: Creating a large library of virtual derivatives by systematically modifying the lead compound's structure.

High-Throughput Virtual Screening: Using molecular docking or other rapid computational methods to predict the binding affinity and/or transport efficiency of each compound in the virtual library.

Prioritization of Candidates: Selecting a smaller number of the most promising compounds for chemical synthesis and experimental testing based on the in silico predictions.

Iterative Refinement: Using the experimental data from the tested compounds to refine the computational models and guide the next round of design and optimization.

Through these iterative cycles of computational design and experimental validation, researchers can accelerate the discovery of new, more effective boron-containing molecules for BNCT. For example, novel phenylalanine derivatives have been designed to incorporate nitroimidazole or carborane moieties to enhance tumor targeting and increase the boron payload. nih.govnih.gov

The table below outlines the key in silico approaches for the optimization of boron-containing molecules related to this compound.

| In Silico Approach | Objective | Methodology |

| Structure-Based Drug Design | To design novel molecules with improved affinity and selectivity for the LAT1 transporter. | Utilizes 3D models of the target protein to guide the design of complementary ligands. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models for the biological activity of new compounds based on their chemical structure. nih.gov | Correlates calculated molecular descriptors with experimentally determined activity to create a statistical model. |

| Virtual Screening | To rapidly screen large libraries of virtual compounds to identify potential hits. | Employs computational methods like molecular docking to predict the binding of many compounds to a target. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.